molecular formula C9H8BrNO4 B3032214 1-(4-Bromo-2-nitrophenoxy)propan-2-one CAS No. 1254332-83-6

1-(4-Bromo-2-nitrophenoxy)propan-2-one

Cat. No.: B3032214
CAS No.: 1254332-83-6
M. Wt: 274.07
InChI Key: GJIXLAQGZGIHTN-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-nitrophenoxy)propan-2-one is an organic compound with the molecular formula C9H8BrNO4 and a molecular weight of 274.07 g/mol . This compound is characterized by the presence of a bromine atom, a nitro group, and a phenoxy group attached to a propan-2-one backbone. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 1-(4-Bromo-2-nitrophenoxy)propan-2-one typically involves the reaction of 4-bromo-2-nitrophenol with 2-bromopropanone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone. The mixture is heated to reflux, and the product is isolated by filtration and recrystallization .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-(4-Bromo-2-nitrophenoxy)propan-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Oxidation: The phenoxy group can undergo oxidation reactions to form quinones or other oxidized products.

Common reagents used in these reactions include palladium catalysts, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(4-Bromo-2-nitrophenoxy)propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological molecules.

    Medicine: Research into potential pharmaceutical applications includes its use as a building block for drug development, particularly in the design of anti-inflammatory and antimicrobial agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings .

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-nitrophenoxy)propan-2-one involves its interaction with molecular targets through covalent bonding. The bromine and nitro groups facilitate electrophilic and nucleophilic reactions, respectively, allowing the compound to modify proteins and other biomolecules. This can lead to the inhibition of enzyme activity or the alteration of cellular pathways .

Comparison with Similar Compounds

Similar compounds to 1-(4-Bromo-2-nitrophenoxy)propan-2-one include:

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

1-(4-bromo-2-nitrophenoxy)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO4/c1-6(12)5-15-9-3-2-7(10)4-8(9)11(13)14/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJIXLAQGZGIHTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC1=C(C=C(C=C1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401281803
Record name 1-(4-Bromo-2-nitrophenoxy)-2-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401281803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1254332-83-6
Record name 1-(4-Bromo-2-nitrophenoxy)-2-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1254332-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromo-2-nitrophenoxy)-2-propanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401281803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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